molecular formula C25H23NO4S2 B281357 4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide

4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide

Cat. No. B281357
M. Wt: 465.6 g/mol
InChI Key: SSNAWMZSWKDYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first identified as a potent inhibitor of Rho family GTPases, which play a crucial role in cancer cell migration and invasion.

Mechanism of Action

4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864 inhibits the activity of Rho family GTPases by binding to their switch regions, which are critical for their activation. This prevents the GTPases from interacting with their downstream effectors, leading to a reduction in cancer cell migration and invasion.
Biochemical and Physiological Effects
4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit Rho family GTPases, it has also been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the development of new blood vessels, which is important for cancer cell survival and growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864 is its specificity for Rho family GTPases, which makes it a powerful tool for studying the role of these proteins in cancer cell migration and invasion. However, its potency and specificity can also be a limitation, as it may not be effective against all types of cancer or in all experimental systems. In addition, its potential toxicity and off-target effects must be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases, which may have improved efficacy and fewer off-target effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864. Finally, further studies are needed to evaluate the safety and efficacy of 4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864 in clinical trials, with the ultimate goal of developing a new cancer therapy.

Synthesis Methods

The synthesis of 4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-ethoxy-N-(4-hydroxy-3-nitrophenyl)benzenesulfonamide, which is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is then reacted with 4-methylphenylthio-1-naphthol in the presence of potassium carbonate to give the desired product, 4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864.

Scientific Research Applications

4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of Rho family GTPases, which are known to play a crucial role in cancer cell migration and invasion. Inhibition of these GTPases has been shown to reduce the metastatic potential of cancer cells, making 4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 1864 a promising candidate for cancer therapy.

properties

Molecular Formula

C25H23NO4S2

Molecular Weight

465.6 g/mol

IUPAC Name

4-ethoxy-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide

InChI

InChI=1S/C25H23NO4S2/c1-3-30-18-10-14-20(15-11-18)32(28,29)26-23-16-24(31-19-12-8-17(2)9-13-19)25(27)22-7-5-4-6-21(22)23/h4-16,26-27H,3H2,1-2H3

InChI Key

SSNAWMZSWKDYCA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=C(C=C4)C

Origin of Product

United States

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